Sinococuline

Description

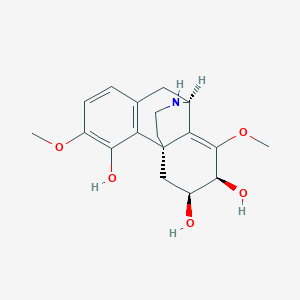

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,9S,12S,13S)-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraene-3,12,13-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5/c1-23-12-4-3-9-7-10-14-17(24-2)15(21)11(20)8-18(14,5-6-19-10)13(9)16(12)22/h3-4,10-11,15,19-22H,5-8H2,1-2H3/t10-,11-,15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKPWBJXKCSPGK-KNORBDTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=C(C(C(CC42CCN3)O)O)OC)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@H]3C4=C([C@H]([C@H](C[C@]42CCN3)O)O)OC)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00911127 | |

| Record name | (6beta,7beta,9alpha,13alpha)-8,14-Didehydro-3,8-dimethoxymorphinan-4,6,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109351-36-2 | |

| Record name | (6β,7β,9α,13α)-8,14-Didehydro-3,8-dimethoxymorphinan-4,6,7-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109351-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinococuline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109351362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6beta,7beta,9alpha,13alpha)-8,14-Didehydro-3,8-dimethoxymorphinan-4,6,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SINOCOCULINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5624PB437 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sinococuline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanism of action of Sinococuline, a plant-derived alkaloid, with a primary focus on its potent anti-dengue virus (DENV) activity. The information presented herein is collated from recent transcriptomic and in vivo studies, offering a technical guide for the scientific community.

Core Mechanism of Action: Modulation of Host Inflammatory Response

This compound's primary therapeutic effect against dengue virus infection stems not from direct virucidal activity, but from its profound ability to modulate the host's immune and inflammatory responses.[1][2][3][4][5] Severe dengue pathologies, such as dengue hemorrhagic fever (DHF) and dengue shock syndrome (DSS), are largely attributed to an over-exuberant inflammatory response, often termed a "cytokine storm". This compound mitigates this by downregulating key pro-inflammatory signaling cascades that are pathologically activated during DENV infection.

Transcriptomic analysis of DENV-infected Vero cells treated with this compound revealed a significant alteration in the expression of host genes. Specifically, this compound treatment led to the downregulation of 254 genes that were otherwise activated by the viral infection. Enrichment analysis of these differentially expressed genes (DEGs) pointed to a targeted suppression of several critical inflammatory pathways.

The core pathways identified are:

-

Tumor Necrosis Factor (TNF) Signaling Pathway: this compound treatment effectively downregulates the TNF signaling cascade. This is crucial as TNF-α is a key cytokine implicated in the development of vascular leakage, a hallmark of severe dengue. In vivo studies have confirmed that this compound treatment in DENV-infected mice reduces the levels of TNF-α in vital organs.

-

Nuclear Factor kappa B (NF-κB) Signaling Pathway: This pathway is a central regulator of inflammation. This compound was found to suppress the NF-κB signaling cascade, thereby reducing the expression of numerous downstream inflammatory genes.

-

Interleukin-17 (IL-17) Signaling Pathway: The IL-17 signaling pathway, another important contributor to inflammatory responses, was also found to be downregulated by this compound treatment in DENV-infected cells.

-

Cytokine-Cytokine Receptor Interactions: this compound alters the expression of several key cytokines and their receptors, including the downregulation of CCL2, CCL5, CXCL1, CXCL8, IL-1A, IL-1B, and IL-6. The reduction of IL-6 is significant, as this cytokine is elevated in several flavivirus infections.

Beyond modulating signaling pathways, this compound has also been shown to inhibit the secretion of the dengue virus non-structural protein 1 (NS1). NS1 is a key viral toxin that contributes to endothelial dysfunction and vascular leakage. By reducing secreted NS1 levels, this compound may further protect against the severe vascular complications of dengue.

dot

Caption: Proposed mechanism of action of this compound against Dengue Virus.

Quantitative Data Summary

The anti-dengue activity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound against Dengue Virus

| Parameter | Cell Line | Value | Reference |

|---|---|---|---|

| CC₅₀ (50% Cytotoxic Concentration) | Vero | 19.72 µg/mL | |

| IC₅₀ (50% Inhibitory Concentration) DENV-1 | Vero | 0.20 µg/mL | |

| IC₅₀ (50% Inhibitory Concentration) DENV-2 | Vero | 0.08 µg/mL | |

| IC₅₀ (50% Inhibitory Concentration) DENV-3 | Vero | 0.17 µg/mL | |

| IC₅₀ (50% Inhibitory Concentration) DENV-4 | Vero | 0.10 µg/mL | |

| Selectivity Index (SI) DENV-1 | Vero | 98.6 | |

| Selectivity Index (SI) DENV-2 | Vero | 246.5 | |

| Selectivity Index (SI) DENV-3 | Vero | 116 |

| Selectivity Index (SI) DENV-4 | Vero | 197.2 | |

Table 2: In Vivo Efficacy of this compound in DENV-Infected AG129 Mice

| Parameter | Organ | Treatment Dose (mg/kg/day) | Result | Reference |

|---|---|---|---|---|

| Serum Viremia | Serum | 1.0 and 2.0 | Significant reduction (p=0.0013) | |

| TNF-α Levels | Small Intestine, Large Intestine, Lung, Liver, Kidney, Spleen | 2.0 | Significant reduction in all organs | |

| IL-6 Levels | Small Intestine, Large Intestine, Lung, Liver, Kidney, Spleen | 2.0 | Significant reduction in all organs | |

| Viral Load | Small Intestine, Large Intestine, Lung, Liver, Kidney, Spleen | 0.5, 1.0, and 2.0 | Dose-dependent reduction |

| Survival | - | 2.0 | 100% protection | |

Key Experimental Methodologies

The following sections detail the protocols for key experiments used to elucidate the mechanism of action of this compound.

3.1 Cell Culture and Dengue Virus Infection

-

Cell Line: Vero cells (derived from kidney epithelium of a green monkey) are cultured in Dulbecco's Modified Eagle's Medium (DMEM).

-

Medium Supplement: The medium is supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin, and streptomycin.

-

Virus Strain: DENV2 strain S16803 is used for infection.

-

Infection Protocol: Cultured Vero cells are infected with DENV2 at a Multiplicity of Infection (MOI) of 1.

-

Treatment: Following infection, cells are treated with this compound (e.g., at 5 µg/mL, a concentration below its CC₅₀) or a vehicle control.

-

Sample Collection: Samples (cells and supernatant) are harvested at specified time points (e.g., 4 days post-infection) for subsequent analysis.

3.2 Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration of this compound that is toxic to the host cells.

-

Procedure:

-

Vero cells are seeded in 96-well plates.

-

Cells are treated with serial dilutions of this compound.

-

After a 48-hour incubation period, MTT reagent is added to each well.

-

The formazan crystals formed by viable cells are dissolved using a solubilizing agent (e.g., DMSO).

-

The absorbance is measured using a microplate reader.

-

The 50% cytotoxic concentration (CC₅₀) is calculated by plotting cell viability against drug concentration.

-

3.3 NS1 Antigen Secretion Assay (ELISA)

-

Objective: To quantify the amount of secreted DENV NS1 antigen in the cell culture supernatant.

-

Procedure:

-

Supernatants from DENV-infected and this compound-treated (or vehicle-treated) Vero cells are collected at various time points (e.g., daily for 6 days).

-

A commercially available Dengue NS1 antigen sandwich ELISA kit is used.

-

The assay is performed according to the manufacturer's instructions.

-

The concentration of NS1 is determined by comparing the sample absorbance to a standard curve.

-

3.4 Transcriptome Analysis (RNA Sequencing)

-

Objective: To analyze the differential gene expression in host cells in response to DENV infection and this compound treatment.

-

Procedure:

-

Total RNA is extracted from triplicate samples of uninfected, DENV-infected, and DENV-infected + this compound-treated Vero cells at 4 days post-infection.

-

RNA quality and quantity are assessed.

-

RNA sequencing libraries are prepared and sequenced.

-

The resulting sequence data is aligned to a reference genome.

-

Differentially Expressed Genes (DEGs) are identified based on statistical significance (p < 0.05) and fold change (≥ 1.5).

-

Functional enrichment analysis (e.g., GO and KEGG pathway analysis) is performed on the DEGs to identify modulated biological pathways.

-

dot

Caption: In Vitro experimental workflow for studying this compound.

3.5 In Vivo Murine Model of Severe Dengue

-

Animal Model: AG129 mice, which lack receptors for interferon-α/β and -γ, are used as they are susceptible to DENV infection.

-

Infection Protocol: To establish a severe secondary infection model, mice are inoculated with an immune complex (IC) of mouse-adapted DENV-2 (S221 strain) and a monoclonal antibody (4G2).

-

Treatment Regimen: Infected mice are treated intraperitoneally (i.p.) with various doses of this compound (e.g., 0.5, 1.0, and 2.0 mg/kg/day) in a twice-a-day (BID) regimen for 4-5 days.

-

Monitoring: Mice are monitored for survival, morbidity (symptoms), and body weight change for up to 15 days post-infection.

-

Sample Collection: On day 4 post-infection, blood is collected for serum viremia analysis. Mice are then euthanized, and vital organs (small intestine, large intestine, lung, liver, kidney, spleen) are harvested for viral load and cytokine analysis.

3.6 Quantification of Viral Load (RT-qPCR)

-

Objective: To measure the amount of viral RNA in serum and tissues.

-

Procedure:

-

Total RNA is extracted from serum samples or tissue homogenates (50 mg of each organ) stored in an RNA stabilizing solution.

-

A one-step real-time quantitative reverse transcription PCR (RT-qPCR) is performed using a SYBR Green-based system.

-

Primers specific to the DENV genome are used.

-

The viral load is quantified by comparing the amplification cycle thresholds to a standard curve of known viral RNA concentrations.

-

3.7 Quantification of Pro-inflammatory Cytokines (ELISA)

-

Objective: To measure the levels of cytokines like TNF-α and IL-6 in tissues.

-

Procedure:

-

Harvested tissues are homogenized.

-

The supernatants from the tissue homogenates are collected.

-

Commercially available mouse TNF-α and IL-6 ELISA kits are used.

-

The assays are performed according to the manufacturer's instructions.

-

Cytokine levels are calculated in pg per 10 mg of tissue.

-

dot

Caption: In Vivo experimental workflow for assessing this compound efficacy.

Conclusion and Future Perspectives

This compound presents a promising therapeutic strategy for dengue fever by targeting the host's pathological inflammatory response rather than the virus itself. Its mechanism involves the significant downregulation of the TNF, NF-κB, and IL-17 signaling pathways, leading to a reduction in the cytokine storm associated with severe disease. Furthermore, its ability to inhibit NS1 secretion provides a dual-pronged approach to mitigating dengue pathology. The quantitative data from both in vitro and in vivo models demonstrate its potency and selectivity. The detailed experimental protocols provided here serve as a foundation for further research into this and other host-modulating antiviral agents. Future studies should focus on elucidating the precise molecular targets of this compound within these inflammatory pathways and advancing its development through preclinical and clinical trials.

References

Sinococuline: A Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinococuline, a bisbenzylisoquinoline alkaloid, has garnered significant scientific interest due to its potent pharmacological activities, most notably its anti-dengue properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and analysis, and an exploration of its known mechanisms of action, particularly its impact on key inflammatory signaling pathways. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Natural Sources of this compound

This compound is primarily isolated from plants of the Menispermaceae family. The principal botanical sources identified in the scientific literature are:

-

Cocculus hirsutus : This climbing shrub, found in tropical and subtropical regions, is the most extensively studied source of this compound. The stem of Cocculus hirsutus has been identified as the plant part with the most potent concentration of the compound.[1][2] An aqueous extract of the stem, often referred to as AQCH, has been a primary focus of research.[3][4][5]

-

Cocculus trilobus : This species is also reported to contain this compound.

While other parts of Cocculus hirsutus, such as the leaves and roots, contain various bioactive compounds, the stem is the preferred source for this compound extraction due to its higher potency.

Extraction and Purification of this compound

The extraction of this compound from its natural sources typically involves a multi-step process aimed at first obtaining a crude extract enriched with alkaloids, followed by purification to isolate the target compound.

Initial Extraction from Plant Material

The most commonly cited method for obtaining a this compound-rich extract is through an aqueous extraction of the dried, powdered stem of Cocculus hirsutus. However, other solvents have also been explored.

Table 1: Comparison of Solvents for Crude Extraction from Cocculus hirsutus

| Plant Part | Solvent System | Relative Potency (Anti-Dengue Activity) | Reference |

| Stem | Aqueous | High | |

| Stem | Denatured Spirit | High | |

| Stem | Hydro-alcohol (50:50) | High | |

| Aerial Parts (Stem & Leaf) | Aqueous, Denatured Spirit, Hydro-alcohol | ~25 times less potent than stem extracts |

Experimental Protocol: Aqueous Extraction of Cocculus hirsutus Stem (AQCH)

While a detailed, standardized public protocol for the preparation of AQCH for this compound isolation is not extensively documented, a general procedure can be inferred from the available literature.

-

Plant Material Preparation : The stems of Cocculus hirsutus are collected, washed, and shade-dried. The dried stems are then pulverized into a coarse powder to increase the surface area for extraction.

-

Aqueous Extraction : The powdered stem material is subjected to extraction with water. This may involve maceration, percolation, or soxhlet extraction, although specific parameters such as temperature and duration are not consistently reported.

-

Concentration : The resulting aqueous extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to yield a crude aqueous extract (AQCH).

Purification of this compound from Crude Extract

Generalized Alkaloid Purification Workflow

Caption: A generalized workflow for the purification of alkaloids from a crude plant extract.

Methodology for Generalized Alkaloid Purification:

-

Acid-Base Partitioning :

-

The crude aqueous extract is acidified with a dilute acid (e.g., HCl) to a pH of ~2.

-

This acidic aqueous phase is then washed with an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-basic impurities.

-

The aqueous phase, containing the protonated alkaloid salts, is then basified with a base (e.g., NH4OH) to a pH of ~9-10.

-

The free-base alkaloids are then extracted from the basified aqueous phase using an immiscible organic solvent.

-

-

Column Chromatography :

-

The organic extract containing the free-base alkaloids is concentrated and subjected to column chromatography over a stationary phase like silica gel or alumina.

-

A gradient of solvents with increasing polarity is used to elute the compounds.

-

-

Fraction Collection and Analysis :

-

Fractions are collected and analyzed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

-

Crystallization :

-

The fractions rich in this compound are pooled, and the solvent is evaporated. The residue is then recrystallized from a suitable solvent system to obtain pure this compound crystals.

-

Quantitative Analysis

While the exact yield of this compound from Cocculus hirsutus is not widely reported, its bioactivity has been quantified in several studies.

Table 2: In Vitro Anti-Dengue Virus Activity of this compound

| Dengue Virus Serotype | IC50 (µg/mL) | Reference |

| DENV-1 | 0.2 | |

| DENV-2 | 0.08 | |

| DENV-3 | 0.17 | |

| DENV-4 | 0.1 |

Mechanism of Action: Impact on Signaling Pathways

This compound exerts its pharmacological effects, particularly its anti-inflammatory and antiviral activities, by modulating key cellular signaling pathways. Transcriptomic studies have revealed that this compound can prevent the differential expression of genes involved in inflammatory responses induced by dengue virus infection.

The primary signaling pathways inhibited by this compound include:

-

Tumor Necrosis Factor (TNF) Signaling Pathway : this compound treatment has been shown to downregulate the TNF signaling cascade. This leads to a reduction in the production of the pro-inflammatory cytokine TNF-α.

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway : This pathway is a critical regulator of the inflammatory response. This compound has been found to inhibit the NF-κB signaling pathway, which likely contributes to its anti-inflammatory effects.

-

Cytokine-Cytokine Receptor Interaction : By modulating this interaction, this compound can reduce the production of other pro-inflammatory cytokines, such as Interleukin-6 (IL-6).

Diagram of this compound's Inhibitory Action on Inflammatory Signaling Pathways

Caption: this compound inhibits key inflammatory signaling pathways, reducing pro-inflammatory cytokine production.

Conclusion

This compound, primarily sourced from the stem of Cocculus hirsutus, demonstrates significant potential as a therapeutic agent, particularly in the context of viral diseases like dengue fever. While aqueous extraction provides a viable method for obtaining a bioactive crude extract, further research is needed to establish a standardized, scalable protocol for the purification of high-purity this compound. The elucidation of its inhibitory effects on the TNF, NF-κB, and cytokine signaling pathways provides a solid foundation for its continued investigation in drug development programs. This guide serves as a comprehensive resource for researchers aiming to advance the study of this promising natural compound.

References

- 1. Cocculus hirsutus-Derived Phytopharmaceutical Drug Has Potent Anti-dengue Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ukaazpublications.com [ukaazpublications.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a bioactive compound of Cocculus hirsutus has potent anti-dengue activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical safety and pharmacokinetic evaluation of aqueous extract of Cocculus hirsutus, an anti-viral phytopharmacetical drug as a potential for the treatment of dengue and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Bioavailability and Pharmacokinetics of Sinococuline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinococuline is a bioactive isoquinoline alkaloid derived from the plant Cocculus hirsutus. It has garnered significant interest in the scientific community for its potential therapeutic applications, notably its anti-inflammatory and antiviral properties. Preclinical studies have demonstrated its efficacy against the dengue virus, where it has been shown to reduce viral load and inhibit pro-inflammatory cytokines such as TNF-α and IL-6.[1][2][3] A thorough understanding of its bioavailability and pharmacokinetic profile is paramount for its continued development as a therapeutic agent.

This technical guide provides a comprehensive overview of the current knowledge on the bioavailability and pharmacokinetics of this compound, drawing from available preclinical and clinical data. The information is presented to be a valuable resource for researchers and professionals involved in drug development.

Human Pharmacokinetics

A phase I clinical trial in healthy human volunteers has provided the most detailed pharmacokinetic data for this compound to date. The study evaluated the safety and pharmacokinetics of an aqueous extract of Cocculus hirsutus administered in tablet form.[4]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound were assessed following multiple ascending oral doses. The data from Day 1 and Day 10 of the study are summarized in the table below.

| Dose (mg) | Day | Cmax (ng/mL) | AUC (h*ng/mL) | Tmax (h) | t1/2 (h) |

| 100 | 1 | 7 | 69 | 1.00-1.50 | - |

| 200 | 1 | - | - | 1.00-1.50 | - |

| 400 | 1 | - | - | 1.00-1.50 | - |

| 600 | 1 | - | - | 1.00-1.50 | - |

| 800 | 1 | 21 | 339 | 1.00-1.50 | - |

| 100 | 10 | 10 | 125 | 1.00 | - |

| 200 | 10 | - | - | 1.00 | - |

| 400 | 10 | - | - | 1.00 | - |

| 600 | 10 | - | - | 1.00 | - |

| 800 | 10 | 62 | 672 | 1.00 | - |

Data presented as a range where specific values for each cohort were not available in the source documents. The half-life (t1/2) was reported to have no significant difference across cohorts, but specific values were not provided.[4]

The study revealed that the peak plasma concentration (Cmax) and the total exposure (AUC) of this compound demonstrated linearity up to a dose of 600 mg. At the 800 mg dose, saturation kinetics were observed, suggesting a non-linear increase in exposure at higher doses. Dose accumulation was noted, with a steady state being achieved within three days of administration. The time to reach maximum plasma concentration (Tmax) was between 1.00 and 1.50 hours on the first day and 1.00 hour on the tenth day, indicating rapid absorption of this compound from the oral formulation.

Experimental Protocol: Phase I Clinical Trial

Study Design: A randomized, placebo-controlled, multiple ascending dose study was conducted in healthy adult human subjects.

Subjects: Healthy adult volunteers were enrolled in the study.

Dosing Regimen: Participants received oral tablets of an aqueous extract of Cocculus hirsutus at doses of 100 mg, 200 mg, 400 mg, 600 mg, or 800 mg.

Sample Collection: Blood samples were collected at predetermined time points to measure the plasma concentrations of this compound.

Analytical Method: The concentration of this compound in plasma samples was determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Experimental Workflow: Human Pharmacokinetic Study

Caption: Workflow of the human phase I clinical trial for this compound pharmacokinetics.

Preclinical Pharmacokinetics

Pharmacokinetic data from preclinical animal studies are limited. However, studies in AG129 mice have provided some insights into the administration of this compound.

Route of Administration: In these mouse models, this compound was administered via both oral gavage and intraperitoneal (IP) injection. The studies indicated that IP administration was more effective in achieving the desired therapeutic outcomes compared to oral administration, which may suggest low oral bioavailability in this species.

Dosing: The doses used in the mouse studies ranged from 0.5 mg/kg/day to 2.0 mg/kg/day for IP administration.

Bioavailability, Metabolism, and Excretion

As of the current date, there is no publicly available information on the absolute bioavailability of this compound in humans or any animal species. To determine absolute bioavailability, a study comparing the pharmacokinetic profile of orally administered this compound to an intravenous administration would be required.

Furthermore, the metabolic pathways and excretion routes of this compound have not yet been elucidated. The specific cytochrome P450 (CYP) enzymes or other metabolic enzymes responsible for its biotransformation are unknown. Similarly, there is no information on the involvement of any drug transporters in the absorption, distribution, or elimination of this compound.

Knowledge Gaps and Future Directions

The current understanding of this compound's bioavailability and pharmacokinetics is still in its early stages. To facilitate its development as a viable therapeutic agent, further research is critically needed in the following areas:

-

Absolute Bioavailability: Studies comparing oral and intravenous administration are necessary to determine the absolute bioavailability of this compound.

-

Preclinical Pharmacokinetics: Comprehensive pharmacokinetic studies in relevant animal models, such as rats, are required to better understand its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolism and Excretion: In vitro and in vivo studies are needed to identify the metabolic pathways of this compound, the enzymes involved (e.g., CYP450 isoforms), and its primary routes of excretion.

-

Drug Transporter Interactions: Investigations into whether this compound is a substrate or inhibitor of key drug transporters are important to predict potential drug-drug interactions.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory and antiviral activities. The initial human pharmacokinetic data indicate rapid oral absorption with dose-proportional exposure up to 600 mg. However, significant knowledge gaps remain regarding its absolute bioavailability, metabolism, and excretion. Addressing these gaps through further preclinical and clinical research will be essential for the successful development of this compound as a safe and effective therapeutic agent. This guide summarizes the current state of knowledge and highlights the key areas for future investigation to support the ongoing research and development efforts for this compound.

References

- 1. This compound, a bioactive compound of Cocculus hirsutus has potent anti-dengue activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a bioactive compound of Cocculus hirsutus has potent anti-dengue activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. doaj.org [doaj.org]

- 4. Clinical safety and pharmacokinetic evaluation of aqueous extract of Cocculus hirsutus, an anti-viral phytopharmacetical drug as a potential for the treatment of dengue and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Sinococuline: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinococuline, a morphinane alkaloid isolated from plants of the Cocculus genus, has emerged as a compound of significant interest in the fields of virology and oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. Detailed experimental protocols for its in vitro and in vivo evaluation are presented, alongside a summary of its known mechanisms of action, including the modulation of key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Chemical Structure and Properties

This compound is a bioactive alkaloid with a complex morphinane scaffold.[1] Its chemical identity is well-characterized, and its physicochemical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | (4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,3,4,4a,7,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |

| CAS Number | 109351-36-2 |

| Molecular Formula | C₁₈H₂₃NO₅ |

| SMILES String | COC1=C(O)C=C2C3=C(CCN4C3CC(C2=C1)OC4)C(O)C(OC)C |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 333.38 g/mol |

| Melting Point | Not reported in the searched literature. |

| Boiling Point | Not reported in the searched literature. |

| Solubility | Soluble in DMSO (10 mM) |

Pharmacological Properties

This compound has demonstrated potent biological activities, most notably as an anti-dengue agent and a tumor cell growth inhibitor.

Anti-Dengue Activity

This compound exhibits potent inhibitory activity against all four serotypes of the dengue virus (DENV).[2][3] In vitro studies using Vero cells have demonstrated its efficacy in preventing DENV infection.

Table 1: In Vitro Anti-Dengue Activity of this compound

| Parameter | Cell Line | DENV Serotype | Value |

| IC₅₀ | Vero | DENV-1 | 0.2 µg/mL |

| DENV-2 | 0.08 µg/mL | ||

| DENV-3 | 0.17 µg/mL | ||

| DENV-4 | 0.1 µg/mL | ||

| CC₅₀ | Vero | - | 19.72 µg/mL |

| Selectivity Index (SI) | Vero | DENV-1 | 98.6 |

| DENV-2 | 246.5 | ||

| DENV-3 | 116 | ||

| DENV-4 | 197.2 |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. CC₅₀ (50% cytotoxic concentration) is the concentration of a test compound that is required to kill 50% of the cell population.

In vivo studies using AG129 mice, which are deficient in interferon-α/β and -γ receptors and are a well-established model for dengue infection, have further confirmed the anti-dengue potential of this compound.[4][5]

Table 2: In Vivo Anti-Dengue Efficacy of this compound in AG129 Mice

| Animal Model | Dosing Regimen | Outcome |

| Severely DENV-infected AG129 mice | 0.5 - 2.0 mg/kg/day (i.p., twice a day for 5 days) | Decreased morbidity, increased survival, with the 2.0 mg/kg/day dose providing complete survival. |

Anti-Tumor Activity

This compound has also been identified as an effective inhibitor of tumor cell growth. While the full spectrum of its anti-cancer activity is still under investigation, it has shown notable efficacy against P388 leukemia cells. Specific IC₅₀ values for its anti-tumor activity are not yet widely reported in the available literature.

Mechanism of Action

The therapeutic effects of this compound are attributed to its ability to modulate key cellular and viral processes.

Inhibition of Viral Protein Secretion

One of the primary mechanisms of this compound's anti-dengue activity is the inhibition of the secretion of the dengue virus non-structural protein 1 (NS1). NS1 is a key viral virulence factor, and its reduction is associated with decreased viral replication and pathogenesis.

Modulation of Inflammatory Signaling Pathways

This compound has been shown to downregulate inflammatory responses, a critical factor in the severity of dengue fever. Transcriptomic analysis of DENV2-infected Vero cells treated with this compound revealed the downregulation of several key inflammatory signaling pathways, including the Tumor Necrosis Factor (TNF) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This modulation leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6).

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Seed cells (e.g., Vero cells) in a 96-well plate at a predetermined density and incubate overnight.

-

Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals using a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

In Vitro Anti-Dengue Assay (Flow Cytometry-Based)

The inhibitory effect of this compound on DENV infection can be quantified using a flow cytometry-based assay.

Protocol:

-

Seed target cells (e.g., Vero cells) in a multi-well plate.

-

Pre-incubate DENV with serial dilutions of this compound for 1 hour at 37°C.

-

Add the virus-compound mixture to the cells and incubate for a defined period (e.g., 24 hours).

-

Fix and permeabilize the cells.

-

Stain the cells with a fluorescently labeled monoclonal antibody against a DENV antigen (e.g., 4G2).

-

Analyze the percentage of infected cells using a flow cytometer.

-

Calculate the IC₅₀ value based on the reduction in the percentage of infected cells.

In Vivo Anti-Dengue Efficacy in AG129 Mouse Model

The AG129 mouse model is used to evaluate the in vivo efficacy of anti-dengue compounds.

Protocol:

-

Establish severe DENV infection in AG129 mice by intravenously injecting an immune complex of DENV-2 S221 and a pan-DENV cross-reactive monoclonal antibody (e.g., 4G2).

-

Administer this compound to the infected mice via a specified route (e.g., intraperitoneal injection) at various doses for a defined treatment period (e.g., twice daily for 5 days).

-

Monitor the mice for morbidity (e.g., weight loss, ruffled fur) and mortality.

-

On a specific day post-infection, collect blood and organs for virological and immunological analysis.

-

Quantify viral load in serum and tissues using RT-qPCR.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in tissue homogenates using ELISA.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for evaluating this compound.

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Caption: General experimental workflow for this compound evaluation.

References

Sinococuline: A Technical Guide to its Anti-Dengue Virus Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dengue virus (DENV) infection is a significant global health concern with no specific antiviral treatment currently available. This technical guide provides an in-depth overview of the anti-dengue virus properties of Sinococuline, a bioactive compound isolated from Cocculus hirsutus. This document summarizes the available quantitative data on its efficacy, details the experimental protocols used in key studies, and visualizes the proposed mechanisms of action, including its impact on host signaling pathways. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for dengue fever.

Introduction

This compound is a morphinan alkaloid that has demonstrated potent antiviral activity against all four serotypes of the dengue virus (DENV1-4)[1]. Research has shown its efficacy in both in vitro and in vivo models, suggesting its potential as a candidate for anti-dengue drug development[2][3][4]. This guide synthesizes the current scientific knowledge on this compound, focusing on its mechanism of action, which appears to be primarily mediated through the modulation of host immune responses rather than direct inhibition of viral enzymes[1].

Quantitative Data on Anti-Dengue Activity

The antiviral efficacy of this compound has been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Anti-Dengue Activity of this compound in Vero Cells

| Parameter | DENV-1 | DENV-2 | DENV-3 | DENV-4 | Reference |

| IC50 (µg/mL) | 0.20 | 0.08 | 0.17 | 0.10 | |

| CC50 (µg/mL) | 19.72 | 19.72 | 19.72 | 19.72 | |

| Selectivity Index (SI) | 98.6 | 246.5 | 116 | 197.2 |

IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the viral replication. CC50 (Half-maximal cytotoxic concentration): The concentration of this compound that results in 50% cell death. SI (Selectivity Index): The ratio of CC50 to IC50, indicating the therapeutic window of the compound.

Table 2: In Vivo Efficacy of this compound in AG129 Mouse Model

| Parameter | Treatment Group | Result | Reference |

| Optimal Protective Dose | This compound (2.0 mg/kg/day, BID, i.p.) | Most effective in protecting severely DENV-infected mice | |

| Serum Viremia | This compound (2.0 mg/kg/day) | Effectively reduced | |

| Tissue-Viral Load | This compound (0.5, 1.0, 2.0 mg/kg/day) | Dose-dependent reduction in small intestine, large intestine, lung, liver, kidney, and spleen | |

| Proinflammatory Cytokines (TNF-α and IL-6) | This compound (2.0 mg/kg/day) | Inhibited elevated expression levels in several vital organs | |

| Intestinal Vascular Leakage | This compound (i.p. administration) | Adequately suppressed |

Table 3: Human Pharmacokinetics of this compound (from Aqueous Extract of Cocculus hirsutus - AQCH)

| Dose of AQCH (TID) | Cmax (ng/mL) - Day 1 | AUC (hng/mL) - Day 1 | Cmax (ng/mL) - Day 10 | AUC (hng/mL) - Day 10 | Reference |

| 100 mg | 7 | 69 | 10 | 125 | |

| 200 mg | ~10 | ~100 | ~15 | ~200 | |

| 400 mg | ~15 | ~150 | ~25 | ~350 | |

| 600 mg | ~20 | ~200 | ~40 | ~500 | |

| 800 mg | 21 | 339 | 62 | 672 |

Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve. TID: Three times a day. Note: Linearity was observed up to 600 mg, with saturation kinetics at the 800 mg dose. Steady state was achieved within 3 days.

Experimental Protocols

In Vitro Antiviral Assays

-

Cell Line and Virus:

-

Vero cells (derived from the kidney epithelium of a female green monkey) were used for all in vitro experiments.

-

All four dengue virus serotypes (DENV1-4) were evaluated. The DENV2 strain used in the transcriptome analysis was S16803.

-

-

Cytotoxicity Assay (MTT Assay):

-

Vero cells were seeded in 96-well plates.

-

After 24 hours, cells were treated with varying concentrations of this compound.

-

The cells were incubated for 48 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.

-

The formazan crystals were dissolved in a solubilization buffer.

-

The absorbance was measured to determine cell viability and calculate the CC50.

-

-

NS1 Antigen Inhibition Assay (ELISA):

-

Vero cells were infected with DENV-2.

-

Post-infection, the medium was replaced with fresh medium containing different concentrations of this compound or vehicle control.

-

The supernatant was collected at various time points (e.g., 4 days post-infection).

-

The levels of secreted NS1 antigen were quantified using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Flow Cytometry-Based Virus Neutralization Assay (FNT):

-

Vero cells were seeded in 24-well plates.

-

DENV of a specific serotype was pre-incubated with serial dilutions of this compound.

-

The mixture was then added to the Vero cells and incubated.

-

After a defined period, cells were harvested and fixed.

-

The cells were then permeabilized and stained with a pan-DENV specific monoclonal antibody followed by a fluorescently labeled secondary antibody.

-

The percentage of infected cells was determined by flow cytometry to calculate the IC50.

-

-

Transcriptome Analysis (RNA Sequencing):

-

Vero cells were divided into four groups: uninfected, vehicle-treated DENV2-infected, this compound-treated uninfected, and this compound-treated DENV2-infected.

-

Cells were infected with DENV2 at a multiplicity of infection (MOI) of 1.

-

Samples were collected at 4 days post-infection in triplicate.

-

Total RNA was extracted from the cells.

-

RNA sequencing was performed to analyze the differential gene expression between the groups.

-

In Vivo Efficacy Studies

-

Animal Model:

-

AG129 mice, which are deficient in interferon-α/β and -γ receptors, were used to model severe dengue disease.

-

-

Antibody-Dependent Enhancement (ADE) Model of Severe Dengue:

-

AG129 mice were inoculated with a sub-protective level of anti-DENV cross-reactive antibodies to mimic secondary infection.

-

The mice were then challenged with DENV.

-

This model recapitulates severe dengue symptoms such as viremia, cytokine storm, and vascular leakage.

-

-

Treatment Regimen:

-

This compound was administered intraperitoneally (i.p.) at doses of 0.5, 1.0, and 2.0 mg/kg/day, twice a day (BID) for 4 days.

-

-

Evaluation of Efficacy:

-

Serum Viremia and Tissue Viral Load: Viral RNA was quantified from serum and various organs (small intestine, large intestine, lung, liver, kidney, and spleen) using SYBR green-based RT-qPCR.

-

Proinflammatory Cytokines: The levels of TNF-α and IL-6 in tissue homogenates were measured using ELISA kits.

-

Intestinal Vascular Leakage: This was assessed to determine the effect of this compound on one of the hallmarks of severe dengue. The specific method is not detailed in the provided abstracts but is a key outcome measured.

-

Mechanism of Action: Modulation of Host Signaling Pathways

Transcriptome analysis of DENV2-infected Vero cells revealed that this compound's antiviral effect is associated with the prevention of DENV-induced changes in host gene expression. Specifically, this compound was found to downregulate inflammatory response pathways that are typically activated during DENV infection.

Key Signaling Pathways Affected by this compound

-

TNF Signaling Pathway: DENV infection upregulates the TNF signaling pathway, contributing to the inflammatory cascade. This compound treatment was shown to downregulate this pathway, which is consistent with the observed reduction of TNF-α levels in vivo.

-

NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of the inflammatory response and is activated by DENV infection. This compound treatment prevents the activation of this pathway.

-

Cytokine-Cytokine Receptor Interaction: DENV infection alters the expression of numerous cytokines and their receptors. This compound was found to prevent these changes, thereby dampening the "cytokine storm" associated with severe dengue.

Visualization of Signaling Pathways and Experimental Workflow

Below are diagrams created using Graphviz to illustrate the proposed mechanism of action and experimental workflows.

Caption: Proposed mechanism of this compound in DENV infection.

Caption: Experimental workflow for transcriptome analysis.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with potent anti-dengue virus activity. Its mechanism of action, centered on the modulation of host inflammatory pathways, offers a different therapeutic strategy compared to direct-acting antivirals that target viral proteins. The available data demonstrates its efficacy in preclinical models and provides a foundation for further development.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within the host signaling pathways.

-

Conducting further preclinical studies to optimize dosing and formulation for potential human trials.

-

Evaluating the efficacy of this compound in combination with other potential anti-dengue agents.

-

Investigating the potential of this compound to inhibit other flaviviruses, given its broad-spectrum activity against all DENV serotypes.

The comprehensive data presented in this technical guide underscores the potential of this compound as a valuable lead compound in the development of a much-needed therapy for dengue virus infection.

References

A Comprehensive Technical Guide on the Anti-inflammatory Properties of Sinococuline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sinococuline, a bioactive alkaloid derived from plants such as Cocculus hirsutus, has demonstrated significant anti-inflammatory properties.[1] This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evidence, and potential therapeutic applications of this compound as an anti-inflammatory agent. Through a detailed examination of in vitro and in vivo studies, this document outlines the compound's ability to modulate key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Tumor Necrosis Factor (TNF). The quantitative data from these studies are presented in structured tables for clarity, and detailed experimental protocols are provided for reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound's mechanism of action.

Mechanism of Action: Modulation of Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily by intervening in the NF-κB and TNF signaling cascades. These pathways are central to the inflammatory response, and their dysregulation is implicated in numerous inflammatory diseases.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of pro-inflammatory gene expression. In response to inflammatory stimuli, such as lipopolysaccharide (LPS) or viral infections, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Transcriptome analysis of Dengue Virus (DENV) infected Vero cells revealed that this compound treatment prevented the differential expression of genes within the NF-κB signaling pathway that was otherwise induced by the viral infection.[1][2][3] This suggests that this compound acts to suppress the activation of this pathway, thereby reducing the downstream expression of inflammatory mediators.

Downregulation of the TNF Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a crucial role in systemic inflammation. The TNF signaling pathway is activated when TNF-α binds to its receptor (TNFR), initiating a cascade of intracellular events that culminates in the activation of transcription factors, including NF-κB and AP-1. This leads to the production of a host of inflammatory molecules.

Studies have shown that this compound treatment leads to the downregulation of the TNF signaling cascade.[1] In DENV-infected mice, this compound administration resulted in a significant reduction of TNF-α levels in various tissues. This dual action of reducing TNF-α production and inhibiting its signaling pathway underscores the potent anti-inflammatory capacity of this compound.

References

In Vitro Antitumor Activity of Sinococuline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinococuline, a bisbenzylisoquinoline alkaloid isolated from plants of the Stephania genus, has demonstrated notable in vitro antitumor properties. This technical guide provides a comprehensive overview of the existing research on the anticancer effects of this compound, with a focus on its cytotoxic and apoptotic activities against various cancer cell lines. Detailed experimental protocols for key assays are provided, and the known signaling pathways involved in its mechanism of action are elucidated and visualized. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Introduction

The exploration of natural products for novel anticancer agents is a continually evolving field of research. This compound, derived from plants of the Stephania genus, has emerged as a compound of interest due to its growth inhibitory effects on tumor cells.[1] Early studies have indicated that this compound induces a dose-dependent reduction in the viability of various cancer cell lines, with apoptosis being a primary mode of cell death.[1] This guide synthesizes the available in vitro data to present a detailed technical overview of this compound's antitumor activity.

Cytotoxic Activity of this compound

This compound has been shown to be an effective inhibitor of tumor cell growth across a range of cancer cell lines.[1] The cytotoxic effects are dose-dependent, leading to a significant decrease in cell viability.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | Not explicitly stated, but effective | [1] |

| P388 | Murine Leukemia | Not explicitly stated, but effective | [2] |

| MDA-MB-231 (derivative) | Human Breast Carcinoma | Not explicitly stated for this compound | |

| MCF-7 (derivative) | Human Breast Carcinoma | Not explicitly stated for this compound |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the in vitro antitumor activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a general representation based on common laboratory practices for assessing cytotoxicity.

Objective: To determine the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., HL-60)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is a general representation for the detection of apoptosis by flow cytometry.

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Cancer cell lines (e.g., HL-60)

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, use trypsinization.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is a general representation for analyzing cell cycle distribution by flow cytometry.

Objective: To determine the effect of this compound on the cell cycle progression of cancer cells.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with this compound for the desired time.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Signaling Pathways

The precise molecular mechanisms underlying the antitumor activity of this compound are still under investigation. However, current evidence points towards the modulation of key signaling pathways involved in cell survival, apoptosis, and cell cycle regulation.

p38 MAPK Signaling Pathway

A derivative of this compound, 6,7-di-O-acetylthis compound (FK-3000), has been shown to induce G2/M phase arrest in breast cancer cells through the phosphorylation of p38 MAPK. This suggests that the p38 MAPK pathway may be a critical mediator of this compound's cytostatic effects.

Caption: p38 MAPK signaling pathway in this compound-induced G2/M arrest.

NF-κB Signaling Pathway

Transcriptome analysis of cells treated with this compound in a non-cancer context has revealed the downregulation of the NF-κB signaling pathway. Given the central role of NF-κB in promoting cell survival and inhibiting apoptosis in cancer, its inhibition by this compound represents a plausible mechanism for its antitumor effects.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The available in vitro evidence strongly suggests that this compound is a potent inhibitor of cancer cell growth. Its mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of the p38 MAPK and NF-κB signaling pathways. However, further research is required to fully elucidate its molecular targets and to establish a comprehensive profile of its efficacy across a wider range of cancer types. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate future investigations into the promising antitumor potential of this compound.

References

Apoptotic Effects of Sinococuline on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinococuline, a morphinane alkaloid isolated from plants of the Stephania and Cocculus genera, has emerged as a compound of interest in oncology research. Initial studies have demonstrated its potential as an effective inhibitor of tumor cell growth, with evidence suggesting that its primary mode of action is the induction of apoptosis.[1] This technical guide provides a comprehensive overview of the current understanding of the apoptotic effects of this compound on cancer cells, presenting key quantitative data, detailed experimental methodologies, and an exploration of the implicated signaling pathways.

Quantitative Data on the Cytotoxic and Apoptotic Effects of this compound

The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) |

| MDA-MB-231 | Breast Carcinoma | 1.20–5.32 | 48 |

| MCF-7 | Breast Carcinoma | 4.49–15.88 | 48 |

| PC-3 | Prostate Carcinoma | 4.49–15.88 | 48 |

| A-431 | Skin Carcinoma | 4.49–15.88 | 48 |

| HT-29 | Colorectal Adenocarcinoma | 4.49–15.88 | 48 |

| CT-26 | Colon Carcinoma | 4.49–15.88 | 48 |

Data sourced from Xu et al., 2015.[2]

Core Experimental Protocols

This section details the methodologies employed in key experiments to elucidate the apoptotic effects of this compound on cancer cells.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as HL-60 (acute promyelocytic leukemia), MDA-MB-231 (breast carcinoma), MCF-7 (breast carcinoma), PC-3 (prostate carcinoma), A-431 (skin carcinoma), HT-29 (colorectal adenocarcinoma), and CT-26 (colon carcinoma) are commonly used.

-

Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then diluted to the desired concentrations in the culture medium for experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentrations and time points.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, p-NF-κB, IκBα).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways Implicated in this compound-Induced Apoptosis

While the precise molecular mechanisms of this compound-induced apoptosis in cancer cells are not yet fully elucidated, preliminary evidence and studies on related compounds suggest the involvement of key signaling pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of cell survival, inflammation, and apoptosis. In many cancers, the constitutive activation of NF-κB promotes cell proliferation and resistance to apoptosis. Research on a derivative of this compound, FK-3000, has shown that it can downregulate NF-κB activity.[2] This suggests that this compound may induce apoptosis by inhibiting the pro-survival effects of the NF-κB pathway.

The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the active NF-κB p65 subunit. This, in turn, would lead to the downregulation of anti-apoptotic genes regulated by NF-κB, such as members of the Bcl-2 family.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic apoptosis pathway is controlled by the Bcl-2 family of proteins, which regulate the permeability of the mitochondrial outer membrane. A shift in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins leads to the release of cytochrome c from the mitochondria. This triggers the activation of a caspase cascade, ultimately leading to apoptosis. While direct evidence for this compound's effect on Bcl-2 family proteins in cancer cells is still needed, the inhibition of NF-κB, a known regulator of Bcl-2 expression, suggests a potential link.

Experimental Workflow for Investigating Signaling Pathways

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent through the induction of apoptosis. The available data indicates its efficacy across a range of cancer cell lines. The inhibition of the NF-κB signaling pathway appears to be a key mechanism of action, which likely leads to the activation of the intrinsic apoptotic cascade.

Future research should focus on:

-

Comprehensive Profiling: Determining the IC50 values of this compound in a broader panel of cancer cell lines to identify specific cancer types that are most sensitive.

-

Detailed Mechanistic Studies: Elucidating the direct molecular targets of this compound and confirming its effects on the expression and activity of Bcl-2 family proteins and the activation of the caspase cascade through detailed molecular biology techniques.

-

In Vivo Studies: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models to translate the in vitro findings into a potential therapeutic context.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents, particularly those whose efficacy is limited by NF-κB-mediated resistance.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the anti-cancer properties of this compound. Further investigation into its apoptotic mechanisms will be crucial for its potential development as a novel cancer therapeutic.

References

Sinococuline's Mechanism in NF-κB Pathway Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanism of sinococuline, a bioactive alkaloid, in the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascade and experimental workflows.

Introduction: this compound and the NF-κB Signaling Pathway

This compound is a natural alkaloid compound derived from plants such as Cocculus hirsutus. It has demonstrated a range of biological activities, including anti-inflammatory and antiviral properties. The NF-κB pathway is a crucial signaling cascade that plays a central role in regulating the immune and inflammatory responses.[1][2] In its inactive state, the NF-κB dimer (most commonly p50/p65) is held in the cytoplasm by an inhibitory protein called IκBα.[3][4] Upon stimulation by various signals, such as pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or viral infections, the IκB kinase (IKK) complex is activated.[5] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This process frees the NF-κB dimer, allowing it to translocate into the nucleus, bind to specific DNA sequences, and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Recent studies, particularly in the context of Dengue Virus (DENV) infection, have highlighted that this compound's therapeutic effects are linked to its ability to suppress the hyperactive inflammatory response by modulating the NF-κB pathway. Transcriptional analysis has revealed that this compound treatment prevents the differential expression of genes within the NF-κB signaling pathway that is typically induced by DENV infection. This guide elucidates the specific mechanisms and supporting evidence for this interaction.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by intervening in the canonical NF-κB signaling pathway. Evidence suggests that this compound treatment leads to the downregulation of inflammatory gene expression. In DENV2-infected Vero cells, enrichment studies of differentially expressed genes showed that the most significantly downregulated genes following this compound treatment were associated with inflammatory pathways, including NF-κB, IL-17, and TNF signaling cascades. This indicates that this compound acts to suppress the host's inflammatory response, a key factor in the pathogenesis of severe viral diseases.

The primary mechanism involves the inhibition of upstream events that lead to the nuclear translocation of NF-κB. By preventing the activation of the NF-κB pathway, this compound effectively reduces the expression of downstream pro-inflammatory cytokines, such as TNF-α and Interleukin-6 (IL-6). This inhibitory action helps to mitigate the excessive inflammation and tissue damage associated with viral infections and other inflammatory conditions.

Figure 1: this compound's inhibition of the canonical NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Assay Method | Reference |

| CC₅₀ (50% Cytotoxic Conc.) | 19.72 µg/ml | Vero | MTT Assay | |

| IC₅₀ (DENV-1) | 0.20 µg/ml | Vero | Flow Cytometry | |

| IC₅₀ (DENV-2) | 0.08 µg/ml | Vero | Flow Cytometry | |

| IC₅₀ (DENV-3) | 0.17 µg/ml | Vero | Flow Cytometry | |

| IC₅₀ (DENV-4) | 0.10 µg/ml | Vero | Flow Cytometry | |

| Selectivity Index (DENV-1) | 98.6 | Vero | Calculated (CC₅₀/IC₅₀) | |

| Selectivity Index (DENV-2) | 246.5 | Vero | Calculated (CC₅₀/IC₅₀) | |

| Selectivity Index (DENV-3) | 116.0 | Vero | Calculated (CC₅₀/IC₅₀) | |

| Selectivity Index (DENV-4) | 197.2 | Vero | Calculated (CC₅₀/IC₅₀) |

Table 2: In Vivo Efficacy of this compound in AG129 Mice

| Parameter | Treatment Dose | Effect | Organ Systems | Reference |

| Pro-inflammatory Cytokines | 2.0 mg/kg/day (BID) | Significant reduction | Multiple vital organs | |

| TNF-α Levels | 2.0 mg/kg/day (BID) | Significant inhibition of elevated expression | Multiple vital organs | |

| IL-6 Levels | 2.0 mg/kg/day (BID) | Significant inhibition of elevated expression | Multiple vital organs | |

| Serum Viremia | 2.0 mg/kg/day (BID) | Effectively reduced | Serum | |

| Tissue Viral Load | 2.0 mg/kg/day (BID) | Effectively reduced | Small intestine, large intestine, lung, liver, kidney, spleen |

Detailed Experimental Protocols & Workflows

The methodologies described below are based on protocols cited in the referenced literature.

Figure 2: General experimental workflow for evaluating this compound.

Cell Culture and Virus Propagation

Vero cells (African green monkey kidney epithelial cells) are commonly cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator. Dengue virus serotypes are propagated in these cells to generate viral stocks for infection assays.

Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration of this compound that is toxic to the host cells (CC₅₀).

-

Protocol:

-

Seed Vero cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Live cells with active mitochondria will reduce MTT to a purple formazan product.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to untreated controls and determine the CC₅₀ value using non-linear regression analysis.

-

Virus Inhibition Assay (Flow Cytometry)

-

Objective: To determine the concentration of this compound that inhibits viral infection by 50% (IC₅₀).

-

Protocol:

-

Seed Vero cells in a multi-well plate.

-

Pre-infect cells with a specific DENV serotype for a short period (e.g., 1-2 hours).

-

Remove the virus inoculum and add fresh media containing various concentrations of this compound.

-

Incubate for a period sufficient for viral replication (e.g., 48 hours).

-

Harvest the cells, fix, and permeabilize them.

-

Stain the cells with a fluorescently-labeled monoclonal antibody specific to a viral antigen (e.g., DENV E protein).

-

Analyze the percentage of infected (fluorescent) cells using a flow cytometer.

-

Calculate the percentage of inhibition relative to untreated virus-infected controls and determine the IC₅₀ value.

-

Animal Studies (AG129 Mouse Model)

-

Objective: To evaluate the in vivo efficacy of this compound in a model of severe DENV infection.

-

Protocol:

-